molecular formula C16H14N2O B8420136 4-((1H-Indol-1-yl)methyl)benzamide

4-((1H-Indol-1-yl)methyl)benzamide

Cat. No.: B8420136
M. Wt: 250.29 g/mol
InChI Key: FWBPEPMTSGPJPP-UHFFFAOYSA-N
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Description

4-((1H-Indol-1-yl)methyl)benzamide is a benzamide derivative featuring an indole moiety linked via a methylene group to the benzamide core.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-(indol-1-ylmethyl)benzamide

InChI

InChI=1S/C16H14N2O/c17-16(19)14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H2,17,19)

InChI Key

FWBPEPMTSGPJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (m/z) Key Applications/Notes Reference
TG7-184 (EP2 antagonist) Benzamide + Indole 3-Fluoro, 4-methylpiperazine 413 [M+H]+ High selectivity for EP2 receptors
Compound 35 (IDO1 inhibitor) Benzimidazole + Benzamide 4-Cyanophenyl N/A 77% synthesis yield, Mp 192–194°C
4-Benzoimidazol-1-yl-benzamide Benzimidazole + Benzamide None (direct linkage) N/A Small-molecule drug candidate
4-Chloro-N-[2-(5-methylindol-3-yl)ethyl]benzamide Benzamide + Indole 4-Chloro, ethyl linker N/A Structural analog for screening
N-(4-((2-((1H-Indol-1-yl)methylthio)-1H-benzo[d]imidazol-1-yl)methylamino)phenylsulfonyl)benzamide Benzamide + Indole/Benzimidazole Methylthio, sulfonyl groups 567.5 [M]+ Metal ion chelation potential

Key Observations :

  • Substituent Position: Electron-withdrawing groups (e.g., cyano in Compound 35 ) enhance metabolic stability, whereas electron-donating groups (e.g., morpholino in TG7-195 ) improve solubility.
  • Linker Flexibility : Ethyl or methylene linkers (e.g., in TG7-184 vs. 4-((1H-Indol-1-yl)methyl)benzamide) modulate conformational adaptability, affecting target binding.

Spectroscopic and Physicochemical Properties

  • FTIR/NMR: Indole N-H stretches (~3400 cm⁻¹) and benzamide C=O (~1650 cm⁻¹) are consistent across analogs . Substituents like chloro or cyano introduce distinct shifts (e.g., C-Cl at ~750 cm⁻¹ ).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 567.5 for the benzimidazole-indole hybrid ) aid in confirming structural integrity.
  • Melting Points : Higher melting points (e.g., 192–194°C for Compound 35 ) correlate with crystalline stability induced by planar substituents.

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